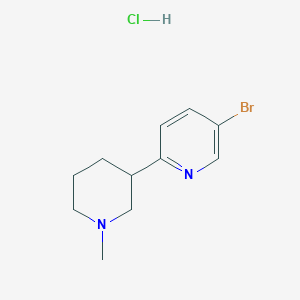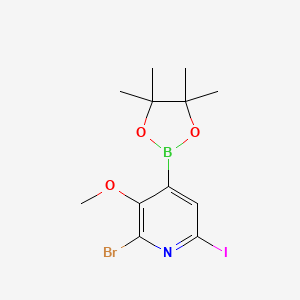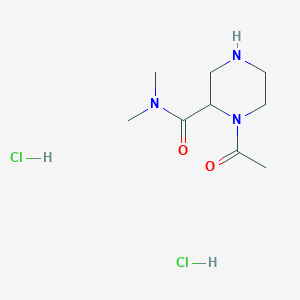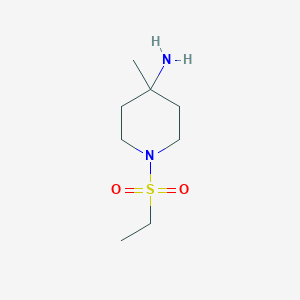
Tert-butyl 2,4'-bipiperidine-1'-carboxylate
Overview
Description
Tert-butyl 2,4’-bipiperidine-1’-carboxylate is a chemical compound with the molecular formula C15H28N2O2 . It has a molecular weight of 268.4 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 2,4’-bipiperidine-1’-carboxylate is 1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3 . This indicates that the molecule consists of a bipiperidine core with a tert-butyl carboxylate group attached.Physical And Chemical Properties Analysis
Tert-butyl 2,4’-bipiperidine-1’-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed and dry, at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis Intermediates
Tert-butyl 2,4’-bipiperidine-1’-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its stable tert-butyl group allows for selective reactions at other sites of the molecule, making it a valuable building block in multi-step synthetic pathways .
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals. Its bipiperidine scaffold is a common motif in medicinal chemistry, often found in molecules with central nervous system activity .
Material Science
In material science, Tert-butyl 2,4’-bipiperidine-1’-carboxylate can be used to modify the properties of polymers. The introduction of the bipiperidine structure can influence the thermal and mechanical properties of the resulting material .
Catalyst Design
Researchers use this compound in the design of novel catalysts. The bipiperidine moiety can act as a ligand, coordinating to metals and influencing the catalytic activity in processes such as hydrogenation and carbon-carbon bond formation .
Biological Studies
The bipiperidine structure of Tert-butyl 2,4’-bipiperidine-1’-carboxylate is similar to that of many biologically active compounds. It can be used to study receptor-ligand interactions and to develop new probes for biological assays .
Agrochemical Development
In agrochemical research, this compound can be a precursor to new pesticides or herbicides. The bipiperidine ring system can be part of the active moiety influencing the biological activity against pests or weeds .
Analytical Chemistry
Tert-butyl 2,4’-bipiperidine-1’-carboxylate can be used as a standard or reference compound in analytical chemistry, helping in the calibration of instruments or in the development of new analytical methods .
Nanotechnology
The compound’s unique structure makes it suitable for use in nanotechnology, particularly in the synthesis of organic nanostructures which can be used for drug delivery or as part of nanoelectronic devices .
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-piperidin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)13-6-4-5-9-16-13/h12-13,16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJMEPSIGYURDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,4'-bipiperidine-1'-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)




![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride](/img/structure/B1443596.png)